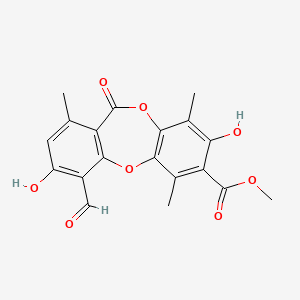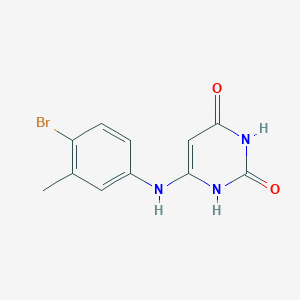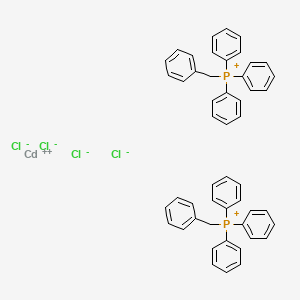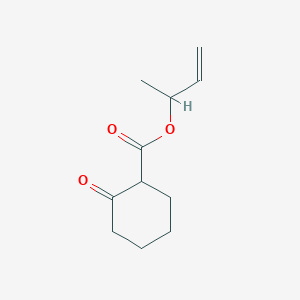
Granulatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Granulatin is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. It is known for its ability to form granules, which are larger, more stable aggregates of smaller particles. This characteristic makes it valuable in industries such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Granulatin can be synthesized through both dry and wet granulation methods. In dry granulation, the compound is formed without the use of a liquid solution, making it suitable for moisture-sensitive materials. This process involves compressing the powder particles under high pressure to form granules. Common techniques include roller compaction and slugging .
Wet granulation, on the other hand, involves the use of a granulating fluid, such as water or ethanol, to bind the powder particles together. This method is more effective for achieving uniform granules and is widely used in the pharmaceutical industry. The process includes steps such as wetting, nucleation, coalescence, and drying .
Industrial Production Methods
Industrial production of this compound typically employs large-scale equipment such as rotary drum granulators, fluidized bed granulators, and high-shear mixers. These methods ensure consistent quality and efficiency in producing granules with desired properties. The choice of method depends on factors such as the nature of the raw materials, desired granule size, and production scale .
Analyse Des Réactions Chimiques
Granulatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Types of Reactions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives with altered properties.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This process yields reduced forms of the compound with different chemical characteristics.
Substitution: Substitution reactions involve replacing one functional group in this compound with another. Common reagents include halogens, acids, and bases, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, acids, bases
Major Products Formed
Applications De Recherche Scientifique
Granulatin has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a precursor for synthesizing various compounds. Its ability to form stable granules makes it valuable in catalysis and material science research.
Biology
In biological research, this compound is employed in the study of cellular processes and drug delivery systems. Its granulated form enhances the stability and bioavailability of active ingredients.
Medicine
This compound is extensively used in the pharmaceutical industry for the production of tablets and capsules. Its granulated form ensures uniform dosage and improves the flow properties of the powder mix, making it easier to handle and process .
Industry
In the industrial sector, this compound is used in the production of fertilizers, detergents, and other granular products. Its ability to improve the flow properties and stability of powders makes it an essential component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of Granulatin involves the formation of strong bonds between powder particles, resulting in the creation of granules. These bonds can be formed through adhesive and cohesive forces, interfacial forces in liquid films, solid bridges after solvent evaporation, attractive forces between solid particles, and mechanical interlocking .
Molecular Targets and Pathways
This compound primarily targets the physical properties of powder particles, enhancing their flowability, compressibility, and stability. The pathways involved include the formation of liquid bridges, solid bridges, and mechanical interlocking, which collectively contribute to the granulation process .
Comparaison Avec Des Composés Similaires
Granulatin can be compared with other granulating agents such as microcrystalline cellulose, lactose, and starch. While these compounds also facilitate granulation, this compound stands out due to its superior binding properties and versatility in both dry and wet granulation methods.
Similar Compounds
Microcrystalline Cellulose: Commonly used as a binder and filler in tablet formulations.
Lactose: Used as a filler and binder in pharmaceutical formulations.
Starch: Employed as a disintegrant and binder in tablet production.
This compound’s unique ability to form strong, stable granules with a wide range of materials makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
69306-81-6 |
|---|---|
Formule moléculaire |
C19H16O8 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
methyl 10-formyl-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate |
InChI |
InChI=1S/C19H16O8/c1-7-5-11(21)10(6-20)17-12(7)19(24)27-16-9(3)14(22)13(18(23)25-4)8(2)15(16)26-17/h5-6,21-22H,1-4H3 |
Clé InChI |
HTAATVDZOHXHBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)OC)C)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)

![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)

![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)


